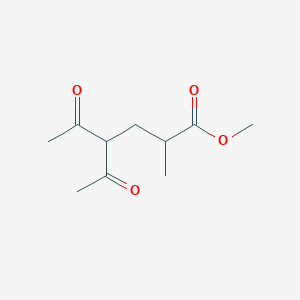

Methyl 4-acetyl-2-methyl-5-oxohexanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 4-acetyl-2-methyl-5-oxohexanoate is an organic compound with the molecular formula C10H16O4 and a molecular weight of 200.23 g/mol . It is a β-ketoester, which means it contains both a ketone and an ester functional group. This compound is used in various chemical reactions and has applications in scientific research.

准备方法

Synthetic Routes and Reaction Conditions

Methyl 4-acetyl-2-methyl-5-oxohexanoate can be synthesized through the reaction of acrylic acid methyl ester and acetylacetone . The reaction typically involves the use of a base catalyst and is carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the final product with high purity.

化学反应分析

Michael Addition Reactions

Methyl 4-acetyl-2-methyl-5-oxohexanoate participates in Michael additions as a nucleophile due to its activated α-hydrogen. Key findings include:

-

Catalyst Optimization : Ytterbium triflate [Yb(OTf)₃] achieved 93% yield in Michael additions with methyl vinyl ketone (MVK) at 60°C in water (68 hours) .

-

Side Reactions : Competing additions with electron-rich aromatic compounds (e.g., 1,3,5-trimethoxybenzene) reduced selectivity .

-

Solvent Effects : Tetrahydrofuran (THF) improved yields compared to neat conditions (41% vs. 30%) for ZrCl₄-catalyzed reactions .

Table 1: Catalytic Performance in Michael Additions

| Catalyst | Conditions | Yield (%) | Selectivity (%) | Source |

|---|---|---|---|---|

| Yb(OTf)₃ | 60°C, H₂O, 68 h | 93 | >85 | |

| ZrCl₄ | 100°C, THF, 20 min | 41 | 58 | |

| K₂HPO₄ | 80°C, 3 h | 37 | 92 |

Hydrolysis and Ester Cleavage

The ester group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl or H₂SO₄ yields the corresponding carboxylic acid .

-

Basic Hydrolysis (Saponification) : NaOH or KOH produces carboxylate salts, with ethanol as a byproduct .

Reduction Reactions

The ketone group is selectively reduced:

-

NaBH₄/LiAlH₄ : Reduces the keto group to a secondary alcohol without affecting the ester .

-

Catalytic Hydrogenation : Limited data exists, but Pd/C or Raney Ni may enable full hydrogenation under high-pressure H₂.

Oxidation Pathways

-

Ketone Oxidation : Strong oxidants like KMnO₄ convert the methyl group to a carboxyl group, forming a dicarboxylic acid derivative .

-

Side-Chain Oxidation : Chromium-based reagents (e.g., CrO₃) may oxidize α-hydrogens, leading to dehydrogenation products.

Cyclization to Hagemann’s Ester

Under Lewis acid catalysis (e.g., ZrCl₄), intramolecular cyclization forms Hagemann’s ester derivatives (e.g., ethyl 2,4-dimethyl-5-oxo-3-furancarboxylate) . This side reaction competes with Michael additions, reducing yields.

Key Factors Influencing Cyclization:

-

Temperature : Prolonged heating (>60°C) accelerates cyclization .

-

Catalyst Loading : Higher ZrCl₄ concentrations (10 mol%) favor undesired cyclization over Michael addition .

Table 2: Side Reactions and Mitigation Strategies

科学研究应用

Methyl 4-acetyl-2-methyl-5-oxohexanoate has several applications in scientific research:

Biology: Utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Employed in the production of fine chemicals and intermediates for various industrial applications.

作用机制

The mechanism of action of methyl 4-acetyl-2-methyl-5-oxohexanoate involves its interaction with specific molecular targets and pathways. As a β-ketoester, it can participate in nucleophilic addition reactions, where the carbonyl group acts as an electrophile. This interaction can lead to the formation of various products depending on the nucleophile involved.

相似化合物的比较

Similar Compounds

Methyl 4-acetyl-5-oxohexanoate: A similar β-ketoester with a slightly different structure.

Methyl 3-bromopropionate: Another ester used in organic synthesis.

Methyl 4-chloro-4-oxobutyrate: A compound with similar reactivity but different substituents.

Uniqueness

Methyl 4-acetyl-2-methyl-5-oxohexanoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications, making it a valuable compound in both research and industrial settings.

生物活性

Methyl 4-acetyl-2-methyl-5-oxohexanoate is a β-ketoester that has garnered attention for its potential biological activities. This compound, with a molecular formula of C9H14O4 and a molecular weight of approximately 186.21 g/mol, features a unique arrangement of functional groups, including an acetyl group and two carbonyl groups. These structural characteristics contribute to its reactivity and versatility in organic synthesis, as well as its interactions with biological systems.

The synthesis of this compound can be achieved through various methods, including modified Knorr condensation reactions. This compound serves as a building block for the synthesis of more complex molecules, such as pyrroles, and is utilized in analytical chemistry for identifying Michael addition products via GC and GC-MS techniques.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in enzyme-catalyzed reactions and metabolic pathways. Its electrophilic carbonyl groups enable it to participate in nucleophilic addition reactions, which can lead to the formation of diverse products depending on the nucleophiles involved. This property suggests its potential applications in medicinal chemistry and drug development.

Potential Applications

- Enzyme Inhibition : The compound may interact with various enzymes, influencing metabolic pathways.

- Drug Development : Its unique structure allows it to target multiple biological systems, making it a candidate for further pharmacological studies.

- Analytical Chemistry : Used as a standard in GC and GC-MS analyses for identifying reaction products.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

Comparative Analysis with Similar Compounds

To better understand the unique characteristics of this compound, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Methyl 4-acetyl-5-oxohexanoate | Similar β-ketoester structure | Slightly different reactivity due to structural variations |

| Methyl 3-bromopropionate | Ester with bromine substituent | Primarily used in halogenation reactions |

| Methyl 4-chloro-4-oxobutyrate | Contains a chlorine substituent | Exhibits different reactivity patterns |

This table illustrates how this compound stands out due to its specific combination of functional groups, which allows for a wide range of chemical transformations.

常见问题

Basic Research Questions

Q. What are the recommended synthetic methodologies for Methyl 4-acetyl-2-methyl-5-oxohexanoate in laboratory settings?

- Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs), leveraging ketone and ester functionalities for condensation. For example, a modified Passerini or Ugi reaction could introduce acetyl and methyl groups at specific positions. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Yield optimization may require adjusting stoichiometric ratios of precursors and catalysts (e.g., Lewis acids like BF₃·OEt₂) .

Q. Which spectroscopic and crystallographic techniques are optimal for structural characterization?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, ensuring high-resolution data collection (Mo-Kα radiation, λ = 0.71073 Å). Hydrogen bonding and torsion angles can clarify conformational stability .

- NMR spectroscopy : Employ ¹H/¹³C NMR in deuterated solvents (CDCl₃ or DMSO-d₆) with TMS as an internal standard. DEPT-135 and COSY experiments distinguish between methyl, acetyl, and keto groups.

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight and fragmentation patterns.

Q. How should researchers handle safety protocols for this compound during synthesis?

- Methodological Answer :

- Respiratory protection : Use NIOSH/MSHA-certified respirators if volatile intermediates (e.g., acyl chlorides) are generated .

- Glove selection : Nitrile gloves (tested for ester resistance) prevent skin contact.

- Ventilation : Conduct reactions in fume hoods with scrubbers for ketone/byproduct containment.

Advanced Research Questions

Q. How can contradictions between computational predictions (e.g., DFT) and experimental spectral data be resolved?

- Methodological Answer :

- Cross-validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (B3LYP/6-311++G** basis set). Adjust solvent polarity parameters in computational models to match experimental conditions (e.g., dielectric constant of CDCl₃) .

- Statistical analysis : Apply Bland-Altman plots or χ² tests to quantify deviations in chemical shift (ppm) or coupling constants (Hz). Re-optimize computational geometries using crystallographic bond lengths as constraints .

Q. What experimental design strategies maximize yield in stereoselective syntheses of this compound?

- Methodological Answer :

- Design of Experiments (DOE) : Use a central composite design to test variables (temperature, catalyst loading, solvent polarity). Response surface methodology identifies optimal conditions (e.g., 60°C, 5 mol% Sc(OTf)₃ in THF).

- In-line monitoring : ReactIR or HPLC tracks reaction progress, minimizing side-product formation .

Q. How can conformational dynamics in solution be analyzed to predict reactivity?

- Methodological Answer :

- NOESY NMR : Detect spatial proximities between methyl and acetyl groups to infer dominant conformers.

- Molecular dynamics (MD) simulations : Run 100-ns trajectories (AMBER force field) in explicit solvent models to calculate free energy landscapes. Compare with XRD-derived torsion angles .

Q. What approaches mitigate instability of intermediates during synthesis?

- Methodological Answer :

- Low-temperature techniques : Perform acylations at –20°C to stabilize keto-enol tautomers.

- Inert atmosphere : Use Schlenk lines for moisture-sensitive steps (e.g., esterification with MeOH/H⁺).

- Stabilizing agents : Add radical inhibitors (e.g., BHT) if decomposition via oxidation is observed .

Q. Data Analysis and Reporting

Q. How should researchers structure raw data appendices to comply with scientific reporting standards?

- Methodological Answer :

- Raw data : Include crystallographic CIF files, NMR FIDs, and MS spectra in appendices.

- Processed data : Tabulate key parameters (e.g., R-factors, J-values) in the main text. Use ANOVA for yield comparisons across experimental replicates .

属性

IUPAC Name |

methyl 4-acetyl-2-methyl-5-oxohexanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-6(10(13)14-4)5-9(7(2)11)8(3)12/h6,9H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIIPTRHCRHVEEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C(=O)C)C(=O)C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。